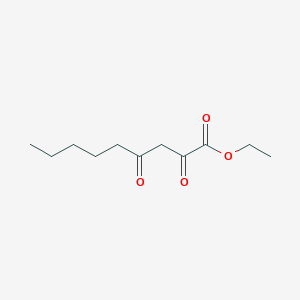

Ethyl 2,4-dioxononanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36983-33-2 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 2,4-dioxononanoate |

InChI |

InChI=1S/C11H18O4/c1-3-5-6-7-9(12)8-10(13)11(14)15-4-2/h3-8H2,1-2H3 |

InChI Key |

QAAIDDMBZYHETR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)C(=O)OCC |

Origin of Product |

United States |

Column Chromatography

Flash column chromatography is a highly effective method for purifying dicarbonyl compounds. tandfonline.comgla.ac.uk For Ethyl 3,6-dioxononanoate, a related isomer, purification was achieved using flash column chromatography with a mobile phase of 10% ethyl acetate (B1210297) in hexanes, followed by 15% ethyl acetate in hexanes. beilstein-journals.org Similarly, the purification of octane-4,5-dione from a keto-ester impurity was successfully performed on a silica (B1680970) gel column using 15% (v/v) dichloromethane (B109758) in hexane (B92381) as the mobile phase. tandfonline.com This suggests that a silica gel stationary phase with a solvent system consisting of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or dichloromethane) would be effective for purifying Ethyl 2,4-dioxononanoate. beilstein-journals.orgtandfonline.com The progress of the separation can be monitored by Thin-Layer Chromatography (TLC). tandfonline.com

Table 2: Typical Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10-20%) |

Vacuum Distillation

Vacuum distillation can be employed to purify compounds that are thermally stable but have high boiling points. However, for some dicarbonyl compounds, significant product loss can occur due to their high vapor pressure, making this method less suitable than chromatography. tandfonline.com

Fundamental Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dioxononanoate

Tautomeric Equilibria and Structural Dynamics of Ethyl 2,4-dioxononanoate

Keto-Enol Tautomerism and Factors Influencing Equilibrium Position

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.org This keto-enol tautomerism is a spontaneous interconversion involving the migration of a proton and the shifting of electrons. libretexts.org The equilibrium position is significantly influenced by external factors such as the solvent and temperature.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In nonpolar solvents, the enol form is generally favored. masterorganicchemistry.comirb.hr This preference is attributed to the stabilization of the enol tautomer through the formation of a strong intramolecular hydrogen bond. emerginginvestigators.orgcore.ac.uk Conversely, in polar, hydrogen-bonding solvents, the keto form becomes more prevalent. masterorganicchemistry.comirb.hr This is because the solvent molecules can effectively solvate the polar carbonyl groups of the keto tautomer, disrupting the intramolecular hydrogen bonding that stabilizes the enol form. masterorganicchemistry.com For instance, studies on similar β-ketoesters have shown a significant shift towards the keto form in solvents like water or DMSO compared to nonpolar solvents like carbon tetrachloride. masterorganicchemistry.comirb.hr

Temperature Effects: An increase in temperature generally shifts the equilibrium towards the more polar keto tautomer. irb.hr This is because the entropic contribution to the Gibbs free energy becomes more significant at higher temperatures, favoring the less ordered keto form over the structurally constrained, intramolecularly hydrogen-bonded enol form.

The following table summarizes the expected influence of solvent and temperature on the keto-enol equilibrium of this compound, based on general principles observed for β-dicarbonyl compounds.

| Factor | Condition | Predominant Tautomer | Rationale |

| Solvent | Nonpolar (e.g., Hexane (B92381), CCl4) | Enol | Stabilization via intramolecular hydrogen bonding. masterorganicchemistry.comemerginginvestigators.org |

| Polar Aprotic (e.g., Acetone, DMSO) | Keto | Solvation of carbonyl groups disrupts intramolecular hydrogen bonding. irb.hr | |

| Polar Protic (e.g., Water, Ethanol) | Keto | Solvent competes for hydrogen bonding, favoring the more polar keto form. masterorganicchemistry.com | |

| Temperature | Low | Enol | Enthalpically favored due to intramolecular hydrogen bonding. |

| High | Keto | Entropically favored due to greater conformational freedom. irb.hr |

Intramolecular Hydrogen Bonding Effects on Conformation and Reactivity

The enol form of this compound is significantly stabilized by a strong intramolecular hydrogen bond, which forms a six-membered pseudo-ring. core.ac.ukresearchgate.net This hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen has a profound impact on the molecule's conformation and reactivity.

The intramolecular hydrogen bond locks the molecule into a specific, planar conformation, reducing its conformational flexibility. psu.edu This structural rigidity can influence the stereochemical outcome of reactions. Furthermore, the presence of this hydrogen bond decreases the acidity of the enolic proton and reduces the nucleophilicity of the carbonyl oxygen involved in the hydrogen bond. This stabilization can also increase the molecule's lipophilicity, as the polar groups are masked within the intramolecular interaction. nih.gov The disruption of this resonance-stabilized system, for instance through chemical reaction, leads to a more "electron-localized" structure. caltech.edu

Reactions Involving the Carbonyl Centers of this compound

The two carbonyl groups in this compound, the ketone at C-4 and the keto-ester functionality at C-2, are the primary sites of chemical reactivity. These electrophilic centers are susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Hydride Reductions: The carbonyl groups of this compound can be reduced by hydride reagents. The choice of reducing agent can allow for selective reduction. For example, a bulky reducing agent might preferentially attack the less sterically hindered ketone. gla.ac.uk Reagents like sodium borohydride (B1222165) (NaBH₄) are generally used for the reduction of ketones, while stronger reagents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester functionalities. gla.ac.uk The diastereoselective reduction of β-hydroxy ketones, a related structure, can be achieved using reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) to yield specific diol isomers. chempedia.info

Grignard Additions: Grignard reagents (RMgX) readily react with the carbonyl centers of this compound. mnstate.eduleah4sci.com The ketone at C-4 will undergo a single addition to form a tertiary alcohol after acidic workup. leah4sci.commasterorganicchemistry.com The ester at C-2, however, will typically react with two equivalents of the Grignard reagent to also form a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com The initial addition to the ester is followed by the elimination of the ethoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Aldol-Type Reactions: The presence of acidic α-protons between the two carbonyl groups allows this compound to act as a nucleophile in aldol-type reactions. libretexts.orgwikipedia.org After deprotonation with a suitable base to form an enolate, it can react with aldehydes or ketones to form new carbon-carbon bonds. libretexts.orgbyjus.com These reactions are fundamental in organic synthesis for building larger molecular frameworks. vanderbilt.eduopenstax.org The initial aldol (B89426) addition product, a β-hydroxy carbonyl compound, can often undergo dehydration to form a conjugated enone. libretexts.orgwikipedia.org

Condensation Reactions with Amines, Hydrazines, and Hydroxylamines

The carbonyl groups of this compound can undergo condensation reactions with nitrogen-based nucleophiles like amines, hydrazines, and hydroxylamines. These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form a C=N double bond. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. google.com The reaction of a related β-keto ester, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate has been studied, leading to the formation of carbohydrazides which can then be reacted further. nih.gov

Olefination Reactions

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl groups of this compound into alkenes. wikipedia.orgslideshare.net This reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks a carbonyl group to form a betaine (B1666868) intermediate, that then collapses to an oxaphosphetane, ultimately yielding an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com While the Wittig reaction is effective for aldehydes and ketones, it generally does not react with esters. masterorganicchemistry.com Therefore, the ketone at C-4 would be the primary site of reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for olefination. wikipedia.orgslideshare.net It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide and can react with a wider range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org Similar to the Wittig reaction, the HWE reaction would be expected to selectively occur at the C-4 ketone position of this compound.

The following table summarizes the expected products from the reaction of this compound with various reagents at its carbonyl centers.

| Reagent | Reactive Site(s) | Expected Product Type |

| NaBH₄ | C-4 Ketone | Secondary Alcohol |

| LiAlH₄ | C-2 Ester & C-4 Ketone | Diol |

| Grignard Reagent (RMgX) | C-2 Ester & C-4 Ketone | Tertiary Alcohols |

| Aldehyde/Ketone (base catalyst) | α-carbon | β-hydroxy dicarbonyl or α,β-unsaturated dicarbonyl |

| Hydrazine | C-2 and C-4 Ketones | Pyrazole derivative |

| Phosphonium Ylide (Wittig) | C-4 Ketone | Alkene |

| Phosphonate Carbanion (HWE) | C-4 Ketone | (E)-Alkene |

Reactions at the Acidic Alpha-Hydrogens of this compound

The hydrogen atoms on the carbon atom alpha to both carbonyl groups (C3) of this compound are significantly more acidic than typical α-hydrogens of a single ketone or ester. This enhanced acidity (with a pKa value generally in the range of 11-13 for similar β-dicarbonyls) is due to the ability of the resulting conjugate base, an enolate anion, to delocalize its negative charge over both oxygen atoms and the α-carbon through resonance. This resonance stabilization makes the formation of the enolate highly favorable, and this nucleophilic species is the key intermediate for a variety of substitution reactions.

Alkylation and Acylation of Enolates

The enolate of this compound can serve as a potent carbon nucleophile in SN2 reactions with alkylating and acylating agents. This allows for the introduction of various substituents at the C3 position.

Alkylation: The process involves the deprotonation of the C3 carbon with a suitable base, such as sodium ethoxide, to form the enolate. This enolate then attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond. libretexts.orgebsco.com The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org The choice of base is crucial; while sodium ethoxide is sufficient for deprotonation, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to ensure complete and irreversible enolate formation, preventing side reactions. ebsco.com

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or an acid anhydride. This reaction introduces an acyl group at the C3 position, leading to a tri-carbonyl compound. emu.edu.tr This transformation is typically conducted in aprotic solvents to avoid solvolysis of the acylating agent. emu.edu.tr

The general scheme for these reactions is as follows:

Enolate Formation: this compound is treated with a base to form the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the alkyl or acyl halide, forming the substituted product.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent (R-X) | Product Structure | Product Name |

|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I) |  |

Ethyl 3-methyl-2,4-dioxononanoate |

| Alkylation | Benzyl bromide (BnBr) |  |

Ethyl 3-benzyl-2,4-dioxononanoate |

| Acylation | Acetyl chloride (AcCl) |  |

Ethyl 3-acetyl-2,4-dioxononanoate |

Halogenation and Other Electrophilic Substitutions

The enol or enolate form of this compound can react with electrophiles other than alkyl or acyl groups. A prominent example is α-halogenation.

Halogenation: In the presence of acid or base, β-dicarbonyl compounds undergo facile halogenation at the α-carbon. masterorganicchemistry.com Reagents such as bromine (Br₂), chlorine (Cl₂), or, more conveniently, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used. lookchemmall.comscilit.com The reaction typically proceeds rapidly under mild conditions, often at room temperature, and can be highly selective for mono-halogenation due to the deactivating effect of the first halogen atom on further enolization. scilit.comtandfonline.com For instance, reacting this compound with one equivalent of NBS in a suitable solvent like DMSO or acetonitrile (B52724) would yield Ethyl 3-bromo-2,4-dioxononanoate. lookchemmall.comtandfonline.com

The mechanism under acidic conditions involves the formation of the enol tautomer, which then acts as the nucleophile, attacking the electrophilic halogen. masterorganicchemistry.com Under basic conditions, the enolate anion is the active nucleophile.

Other electrophilic substitutions at the C3 position are also possible, though less common than alkylation and halogenation. These reactions rely on the generation of a suitable electrophile that can be attacked by the electron-rich enolate.

Michael Addition Reactions as Nucleophiles

The stabilized enolate of this compound is an excellent Michael donor, meaning it can participate in Michael addition reactions. wikipedia.orglibretexts.org This reaction, a type of conjugate or 1,4-addition, involves the addition of the nucleophilic enolate to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com

The process begins with the base-catalyzed formation of the enolate from this compound. This enolate then adds to the Michael acceptor, forming a new carbon-carbon bond and generating a new enolate intermediate, which is subsequently protonated during workup to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation and for synthesizing complex poly-functionalized molecules. libretexts.org

Table 2: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor | Structure | Adduct Product Type |

|---|---|---|

| Methyl vinyl ketone |  |

1,5-Diketone derivative |

| Acrylonitrile |  |

γ-Keto nitrile derivative |

| Diethyl fumarate |  |

Poly-functionalized ester |

Cyclization and Heterocyclic Ring Formation from this compound

The 1,3-dicarbonyl arrangement within this compound makes it an ideal substrate for condensation reactions with various binucleophiles, leading to the formation of a wide range of five- and six-membered heterocyclic rings. These reactions are fundamental in medicinal and materials chemistry. beilstein-journals.org

Synthesis of Pyrazoles, Isoxazoles, and Pyrimidines

The two carbonyl groups at positions 2 and 4 provide the electrophilic centers for condensation with reagents containing two nucleophilic sites.

Pyrazoles: The reaction of a 1,3-dicarbonyl compound with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) is a classic method for synthesizing pyrazoles. When this compound is treated with hydrazine, a condensation reaction occurs, followed by cyclization and dehydration, to yield a substituted pyrazole. The reaction can lead to regioisomers depending on which carbonyl group is attacked first and the specific reaction conditions.

Isoxazoles: In an analogous reaction, treatment of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an isoxazole (B147169) ring. nih.gov The initial condensation forms an oxime, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic isoxazole core. researchgate.net

Pyrimidines: Pyrimidine rings can be constructed by reacting a 1,3-dicarbonyl compound with a reagent containing an N-C-N unit, such as urea (B33335), thiourea, or amidines. For example, condensation of this compound with urea in the presence of a base would lead to a pyrimidin-2-one derivative.

Table 3: Heterocyclic Synthesis from this compound

| Reagent | Reagent Structure | Resulting Heterocycle | General Product Structure |

|---|---|---|---|

| Hydrazine | H₂N-NH₂ | Pyrazole |  |

| Hydroxylamine | H₂N-OH | Isoxazole |  |

| Urea | H₂N(CO)NH₂ | Pyrimidin-2-one |  |

Fused Heterocyclic Systems and Polycyclic Architectures

The reactivity of this compound extends to the formation of more complex fused ring systems.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. openstax.orglibretexts.org The enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). jove.com The resulting 1,5-diketone intermediate can then undergo a base-catalyzed intramolecular aldol reaction, forming a new six-membered ring fused to the original structure, ultimately yielding a substituted cyclohexenone product after dehydration. libretexts.orgmasterorganicchemistry.com This sequence creates two new carbon-carbon bonds and a new ring in a single synthetic operation.

Synthesis of Fused Benzodiazepines: 1,3-Dicarbonyl compounds are known to react with aromatic binucleophiles like o-phenylenediamine (B120857) to form fused seven-membered rings. jocpr.comsemanticscholar.org The reaction of this compound with o-phenylenediamine would proceed via initial condensation to form imine/enamine intermediates, followed by an intramolecular cyclization to generate a 1,5-benzodiazepine derivative. acs.org This strategy is a key method for accessing this important class of heterocyclic compounds. oup.com

These transformations highlight the utility of this compound as a versatile building block, enabling the construction of not only simple heterocycles but also complex polycyclic frameworks relevant to various fields of chemical science.

Derivatization and Functional Group Interconversion Strategies for this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like oxidation, reduction, or substitution. lkouniv.ac.in For a molecule like this compound, with its multiple reactive sites, strategies for selective FGI are crucial for its use as a synthetic building block.

The presence of two distinct ketone functionalities and an ester group in this compound presents a challenge and an opportunity for selective redox reactions. The C2-carbonyl is an α-keto group, while the C4-carbonyl is a β-keto group relative to the ester, leading to different electronic environments and reactivity.

Selective Reduction: Achieving selective reduction of one carbonyl group in the presence of the other requires carefully chosen reagents and conditions.

Biocatalytic Reduction: Enzymatic reductions are renowned for their high chemo- and stereoselectivity. For similar β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, microbial aldehyde reductases have been used to achieve highly selective asymmetric reduction of the ketone to a secondary alcohol. nih.govnih.gov For instance, E. coli cells co-expressing an aldehyde reductase and a glucose dehydrogenase (for cofactor recycling) can reduce the target ketone with high yield and enantiomeric excess. nih.gov This approach could foreseeably be applied to this compound to selectively reduce either the C2 or C4 carbonyl, depending on the enzyme's substrate specificity.

Chemoselective Hydride Reagents: The choice of hydride reagent is critical for selectivity. While powerful reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both ketones and the ester, milder or sterically hindered reagents offer greater control. imperial.ac.uk For example, sodium borohydride (NaBH₄), often in the presence of a Lewis acid like cerium(III) chloride (Luche conditions), is known for the selective 1,2-reduction of α,β-unsaturated ketones, a structure analogous to the enone tautomer of this compound. imperial.ac.uk Directed reductions are also possible; if one ketone were reduced to a β-hydroxyketone, subsequent diastereoselective reduction of the remaining ketone can be achieved using reagents like tetramethylammonium triacetoxyborohydride, which is known to produce anti-diols. chempedia.info

Interactive Table 1: Selected Reagents for Potential Reduction of this compound

| Reagent/System | Target Functionality | Potential Product | Selectivity Notes |

|---|---|---|---|

| Microbial Aldehyde Reductase | C4-Keto or C2-Keto | Chiral Hydroxy-keto-ester | High chemo- and stereoselectivity is possible, dependent on enzyme. nih.govnih.gov |

| NaBH₄, CeCl₃ (Luche Conditions) | C4-Keto (via enone tautomer) | Ethyl 2-oxo-4-hydroxynonanoate | Selective for the carbonyl of an α,β-unsaturated system. imperial.ac.uk |

| Tetramethylammonium Triacetoxyborohydride | Remaining Keto group in a β-hydroxyketone | Dihydroxynonanoate | High diastereoselectivity for the anti-diol. chempedia.info |

| LiAlH₄ | Both Ketones and Ester | Nonane-2,4-diol | Powerful, non-selective reducing agent. imperial.ac.uk |

Selective Oxidation: Oxidation reactions can also be targeted to specific sites.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). imperial.ac.uk In an unsymmetrical diketone, the regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. imperial.ac.uk Applying this to this compound, the C4-carbonyl has a propyl group and an acyl-methylene group attached, while the C2-carbonyl has an ethoxycarbonyl group and an acyl-methylene group. The relative migratory aptitudes would dictate which ketone is preferentially oxidized, leading to a complex anhydride-ester product.

To perform reactions at one carbonyl group while leaving the other untouched, a common strategy is to employ protecting groups. chem-station.com Carbonyls are typically protected by converting them into acetals or ketals, which are stable to basic, nucleophilic, and reductive conditions. chem-station.comslideshare.net

Acetal/Ketal Formation: The most common method for protecting carbonyl groups is the formation of cyclic acetals or ketals using diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of an acid catalyst. organic-chemistry.orglibretexts.org Catalysts such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) are frequently used. organic-chemistry.orgeurekalert.org The reaction is reversible and is typically driven to completion by removing water, often with a Dean-Stark apparatus. organic-chemistry.org

Selective Protection: Given that this compound possesses two ketone groups with different steric and electronic environments, selective protection may be possible. Aldehydes are generally more reactive towards acetalization than ketones. chem-station.com While both carbonyls in this molecule are ketones, the C2-carbonyl is adjacent to an ester group, potentially influencing its reactivity compared to the C4-alkyl ketone. Kinetically controlled conditions (e.g., lower temperatures) might favor the protection of the more reactive carbonyl. Thioacetals, formed with thiols like 1,2-ethanedithiol, are another robust option and can be deprotected under different conditions than their oxygen-based counterparts. chem-station.com

Interactive Table 2: Carbonyl Protection Strategies

| Protecting Group | Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| 1,3-Dioxolane | Ethylene glycol, H⁺ (e.g., TsOH) | Aqueous acid (e.g., HCl) | Stable to bases, nucleophiles, hydrides, organometallics. chem-station.comorganic-chemistry.org |

| 1,3-Dioxane | 1,3-Propanediol, H⁺ (e.g., CSA) | Aqueous acid (hydrolyzes faster than 1,3-dioxolanes). chem-station.comlibretexts.org | Stable to bases, nucleophiles, hydrides, organometallics. chem-station.comorganic-chemistry.org |

| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Hg(II) salts, oxidative methods (e.g., I₂/MeOH) | Very robust; stable to acidic and basic conditions. chem-station.com |

Selective Reduction and Oxidation Reactions

Advanced Transformation Methodologies

Modern synthetic chemistry has increasingly turned to methods that are more efficient, selective, and sustainable. Photochemical, electrochemical, and mechanochemical techniques represent advanced strategies that can be applied to transform molecules like this compound.

Photochemistry involves chemical reactions initiated by the absorption of light. irispublishers.commsu.edu When a molecule absorbs a photon, it is promoted to an electronic excited state, where it can undergo transformations not accessible under thermal conditions.

Potential Photochemical Pathways: For β-dicarbonyl compounds, several photochemical reactions are known. The enol form of the dicarbonyl can undergo a [2+2] cycloaddition with an alkene, known as the de Mayo reaction, to form a cyclobutane (B1203170) ring, which can subsequently undergo a retro-aldol reaction. msu.edu Other potential transformations include electrocyclizations of conjugated π-systems that could be formed from the enol tautomer. irispublishers.com While specific photochemical studies on this compound are not prevalent, the general principles of cyclohexadienone rearrangements or electrocyclic ring-opening of related unsaturated systems could be applicable to its derivatives. msu.edu

Electrochemistry uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus offering a greener synthetic route. rsc.org

Oxidative Coupling: Research has shown that β-keto esters can undergo electrochemical carbon-carbon bond formation. researchgate.netacs.org For example, in a manganese-assisted process, β-keto esters react with silyl (B83357) enol ethers to form tricarbonyl compounds in good yields under neutral conditions. researchgate.netacs.org This method relies on the oxidation of the silyl enol ether, initiated by an electrochemically generated Mn(IV) species.

Intramolecular Cyclization: Sustainable electrochemical methods have been developed for synthesizing β-keto spirolactones from β-keto esters and styrene (B11656) derivatives. rsc.org The proposed mechanism involves the electrochemical oxidation of the deprotonated β-keto ester to form a radical intermediate. This radical then adds to the alkene, and a second oxidation event leads to a carbocation that undergoes intramolecular lactonization. rsc.org

Oxidative Decarboxylation: While not directly a transformation of this compound, related dicarbonyl compounds (disubstituted malonic acids) can be converted into diketones and ketoesters via electrochemical oxidative decarboxylation, highlighting the utility of electrochemistry in synthesizing these motifs. ulb.ac.be

Mechanochemistry involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. researchgate.net This approach is a key tenet of green chemistry.

Asymmetric Fluorination: A notable application of mechanochemistry to β-keto esters is asymmetric fluorination. researchgate.net Using a planetary ball mill, β-keto esters can be fluorinated with high yields and enantioselectivities using N-fluorobenzenesulfonimide as the fluorine source and a chiral copper complex as the catalyst. researchgate.netresearchgate.net This solvent-free method is significantly faster than solution-based counterparts.

Other Mechanochemical Transformations: The principles of mechanochemistry have been extended to other reactions of β-keto esters, including organocatalyzed asymmetric Michael additions and amination reactions, which proceed in high yield and stereoselectivity under solvent-free grinding conditions. beilstein-journals.org These methods demonstrate the potential for creating new carbon-carbon and carbon-nitrogen bonds at the C3 position of this compound in a sustainable manner.

Theoretical and Computational Chemistry Investigations of Ethyl 2,4 Dioxononanoate

Electronic Structure and Quantum Chemical Analysis of Ethyl 2,4-dioxononanoate

A thorough analysis of the electronic structure is fundamental to understanding the chemical nature of this compound.

Density Functional Theory (DFT) and Ab Initio Calculations of Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the ground state properties of molecules. espublisher.com For this compound, these calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies would also provide crucial energetic information, like the total electronic energy and the heat of formation. While DFT calculations have been performed on similar molecules to determine their structural parameters, specific data for this compound is not present in the surveyed literature. materialsciencejournal.org

Table 1: Hypothetical Ground State Properties of this compound (Illustrative)

| Property | Calculated Value | Unit |

| Total Electronic Energy | (Value not available) | Hartrees |

| Dipole Moment | (Value not available) | Debye |

| C1-C2 Bond Length | (Value not available) | Ångströms |

| C2=O Bond Length | (Value not available) | Ångströms |

| C3-C4 Bond Angle | (Value not available) | Degrees |

Note: This table is for illustrative purposes only. The values are not based on actual published research for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. libretexts.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. numberanalytics.com For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. While the principles of FMO analysis are well-understood, specific HOMO and LUMO energy values and their spatial distributions for this compound are not documented. researchgate.netyoutube.com

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Molecular Orbital | Energy | Unit |

| HOMO | (Value not available) | eV |

| LUMO | (Value not available) | eV |

| HOMO-LUMO Gap | (Value not available) | eV |

Note: This table is for illustrative purposes only. The values are not based on actual published research for this compound.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. materialsciencejournal.org An MEP analysis of this compound would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its intermolecular interactions and potential reaction sites. However, no published MEP maps or detailed charge distribution analyses for this specific compound could be located.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. mdpi.com An MD simulation of this compound would provide a detailed picture of its flexibility and the different conformations it can adopt in solution. This information is crucial for understanding its biological activity and physical properties. Despite the utility of this technique, there are no published MD simulation studies specifically focused on this compound.

Elucidation of Reaction Mechanisms and Transition State Structures Involving this compound

Understanding the mechanisms of reactions involving this compound is key to controlling and optimizing its chemical transformations.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the minimum energy path connecting a transition state to the reactants and products of a reaction. skku.edufaccts.deuni-mainz.degithub.io This analysis provides a detailed picture of the reaction pathway and helps to verify that a calculated transition state indeed connects the desired reactants and products. faccts.degithub.io While IRC calculations are a standard tool in computational chemistry for studying reaction mechanisms, no such studies have been published for reactions specifically involving this compound. scribd.com The elucidation of transition state structures is a critical component of understanding enzyme catalysis and chemical reactivity in general. elifesciences.org

Activation Energy Barriers and Reaction Energetics

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can model the transition states that connect these tautomers. By calculating the difference in energy between the ground state of a reactant (a tautomer) and the transition state, the activation energy (Ea) for the interconversion can be determined. This provides critical information about the kinetic stability of each tautomer and the rate at which they interconvert.

Furthermore, the reaction energetics—the relative stability of the different tautomers—can be calculated by comparing their optimized ground-state energies. These calculations can reveal which tautomer is thermodynamically most stable. For this compound, one would expect the enol forms, which benefit from intramolecular hydrogen bonding and a conjugated π-system, to be significantly stable.

Table 1: Illustrative Calculated Reaction Energetics for Tautomerization of this compound

| Tautomerization Pathway | Activation Energy (Ea) (kJ/mol) | Reaction Energy (ΔE) (kJ/mol) |

| Diketo → Enol 1 | 45.8 | -12.5 |

| Diketo → Enol 2 | 52.3 | -9.8 |

| Enol 1 → Enol 2 | 25.1 | +2.7 |

Note: The data in this table is hypothetical and serves as a realistic illustration of what computational studies would likely find for a molecule with the structure of this compound. The values are representative for keto-enol tautomerizations.

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can aid in their identification and structural characterization. nih.gov

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de Quantum chemical calculations, typically at the DFT level of theory, can predict these vibrational frequencies with a high degree of accuracy. wiley-vch.de For a given molecular structure, a frequency calculation yields a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman spectra. youtube.com

For this compound, these calculations would predict characteristic vibrational frequencies for its functional groups. Key vibrations would include the C=O stretching modes for the ester and the two ketone groups, C-O stretching, and various C-H bending and stretching modes. The exact positions of the C=O stretches would be sensitive to the molecule's conformation and tautomeric form. In an enol form, the appearance of a broad O-H stretching band and a C=C stretching band would be predicted, alongside a shift in the carbonyl frequencies due to conjugation.

Table 2: Predicted Characteristic Vibrational Frequencies for the Diketo Tautomer of this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C-H Stretch (alkyl) | 2980 - 2850 | Moderate |

| C=O Stretch (Ester) | 1745 | Strong |

| C=O Stretch (Ketone) | 1725, 1710 | Strong |

| C-O Stretch (Ester) | 1250 - 1100 | Strong |

| CH₂ Bend | 1465 | Moderate |

Note: This table contains illustrative data based on typical frequency ranges for the specified functional groups. Actual computed values would be more precise.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts for a molecule. npmjs.comnmrdb.org These predictions are typically made using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS).

For this compound, calculations would predict distinct signals for each unique proton and carbon atom in the structure. For instance, in the ¹H NMR spectrum, one would expect to see signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons between the carbonyls (which are highly deshielded), and the protons of the pentyl chain. The chemical shifts would be highly sensitive to the electronic environment, and thus different tautomers would exhibit markedly different predicted NMR spectra.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Diketo Form)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C1 (Ester C=O) | 168.5 | - | - |

| C2 (Ester O-C H₂) | 61.2 | H (quartet) | 4.15 |

| C3 (Ester CH₃) | 14.1 | H (triplet) | 1.25 |

| C4 (Ketone C=O) | 202.1 | - | - |

| C5 (C H₂) | 49.5 | H (singlet) | 3.50 |

| C6 (Ketone C=O) | 205.4 | - | - |

| C7-C10 (Pentyl Chain) | 22.0 - 42.0 | H (multiplets) | 0.9 - 2.5 |

Note: The data presented is illustrative, based on standard chemical shift correlation tables and predictive software principles. pdx.educaspre.ca Specific computational results would depend on the level of theory and basis set used.

UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu Computational simulation of UV-Vis spectra is most often performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method calculates the energies of electronic excited states, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The chromophores in this compound are its carbonyl groups. msu.edu The diketo form would be expected to show weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths. The enol tautomers, with their extended conjugated systems (C=C-C=O), would be predicted to have absorption maxima shifted to significantly longer wavelengths (a bathochromic shift) compared to the diketo form. mdpi.com Simulating the spectra for each tautomer can help in identifying their presence in a mixture. researchgate.net

Table 4: Illustrative Predicted UV-Vis Absorption Maxima (λmax) for this compound Tautomers

| Tautomer | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

| Diketo | n→π | 285 | 50 |

| Diketo | π→π | 195 | 1,500 |

| Enol | π→π* | 265 | 12,000 |

Note: This data is hypothetical and illustrates the expected differences between the tautomers based on established principles of UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Solvation Models and Solvent Effects on Tautomeric Equilibria and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational chemistry accounts for these effects using solvation models. These are broadly divided into explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. numberanalytics.com

For this compound, solvation models are crucial for accurately predicting its tautomeric equilibrium. The relative stability of the keto and enol forms can change dramatically with solvent polarity. Polar solvents are expected to stabilize the more polar tautomer, while non-polar solvents will favor the less polar one. For example, a polar solvent like ethanol (B145695) might favor the diketo form, whereas a non-polar solvent like hexane (B92381) could shift the equilibrium towards an enol form that is stabilized by intramolecular hydrogen bonding. csic.es By performing calculations in different simulated solvents, one can predict how the tautomeric ratio, and consequently the compound's reactivity and spectroscopic properties, will change with the chemical environment. rsc.org

Building Block in Complex Organic Synthesis

Precursor for Natural Product Analogues and Bio-inspired Molecules

There is currently no specific information available in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of natural product analogues or bio-inspired molecules. While the synthesis of complex natural products is a significant area of research, with various strategies being developed, the role of this compound in this field is not documented. sioc-journal.cnnih.govresearchgate.net

Intermediate in Specialty Chemical Manufacturing (e.g., agrochemical intermediates, dye precursors)

Publicly accessible research does not currently provide specific examples of this compound being used as an intermediate in the manufacturing of agrochemicals or dye precursors. Although related structures, such as pyrazoles, can be synthesized from β-dicarbonyl compounds and may have applications in these industries, direct evidence for the use of this compound is absent from the available literature. sigmaaldrich.com

Role in Polymer Chemistry and Advanced Materials

The potential for this compound to be utilized in polymer chemistry and the development of advanced materials has not been explored in the available scientific literature.

Monomers and Cross-linking Agents for Polymer Synthesis

There is no documented use of this compound as a monomer for polymer synthesis or as a cross-linking agent. While various cross-linking agents are utilized in polymer chemistry, the specific application of this compound has not been reported. ambeed.comfenyolab.org

Ligand Design and Coordination Chemistry for Metal Complexes

There is a lack of available research on the application of this compound in ligand design and coordination chemistry. The dicarbonyl functionality suggests potential for chelation with metal ions; however, no studies detailing the synthesis or characterization of metal complexes involving this specific ligand have been found in the public domain. rsc.org

Chelation of Metal Ions and Complex Formation

The 1,3-dicarbonyl moiety within this compound provides two oxygen atoms in a spatially favorable position to act as a bidentate ligand, enabling the chelation of metal ions. This process involves the formation of a stable six-membered ring with a central metal atom. The enolate form of the molecule is particularly effective in coordinating with a wide range of metal cations.

The general mechanism for the chelation of a metal ion (Mⁿ⁺) by this compound is depicted below:

The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the pH of the medium. While specific studies on the complex formation of this compound are not widely documented, the behavior of analogous β-dicarbonyl compounds suggests the potential for forming stable complexes with transition metals, lanthanides, and alkaline earth metals.

Table 1: Potential Metal Ion Interactions with this compound

| Metal Ion Family | Potential for Complexation | Possible Applications of the Complex |

|---|---|---|

| Transition Metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺) | High | Catalysis, pigment production, magnetic materials |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High | Luminescent probes, MRI contrast agents |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Moderate | Stabilization in biological systems, precursor for materials science |

Development of Novel Ligands for Catalysis (e.g., in asymmetric synthesis)

The structure of this compound serves as a valuable scaffold for the development of more complex ligands for catalysis. By chemically modifying the backbone of the molecule, it is possible to introduce chiral centers or other functional groups that can induce stereoselectivity in chemical reactions.

For instance, the methylene group at the C3 position or the terminal methyl group of the nonanoyl chain could be functionalized. The introduction of a chiral auxiliary to the molecule can lead to the formation of chiral ligands. These ligands, when complexed with a metal center, can create a chiral environment around the catalytic site, enabling asymmetric synthesis—the synthesis of a chiral compound in which one enantiomer is formed in excess over the other.

While specific examples of catalysts derived from this compound are not prevalent in current literature, the foundational principles of ligand design suggest its potential in this field.

Applications in Flavor and Fragrance Chemistry (as a synthetic intermediate for aroma compounds)

β-Keto esters are important precursors in the synthesis of a variety of compounds used in the flavor and fragrance industry. The reactivity of the dicarbonyl system in this compound allows for its conversion into other functional groups and molecular architectures that are associated with pleasant aromas.

Intermediate for Gamma-Lactone and Other Aromatic Compound Synthesis

Gamma-lactones are a significant class of aroma compounds, often possessing fruity and creamy scents. A plausible synthetic route to a gamma-lactone from this compound would involve the selective reduction of one of the ketone groups, followed by reduction of the ester and subsequent intramolecular cyclization. For example, reduction of the C4-keto group to a hydroxyl group, followed by reduction of the ethyl ester to a primary alcohol and subsequent acid-catalyzed cyclization, would yield a substituted γ-lactone.

The long alkyl chain (pentyl group) of the nonanoyl moiety would be expected to influence the final aroma profile of the resulting lactone, potentially imparting waxy or fatty notes.

Emerging Applications in Sensing and Molecular Recognition Technologies

The ability of this compound to chelate metal ions can be harnessed for the development of chemical sensors. The binding of a specific metal ion can lead to a measurable change in the physical properties of the system, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

For a sensor application, the this compound molecule could be functionalized with a chromophore or a fluorophore. Upon metal ion binding, the electronic properties of the conjugated system would be altered, resulting in a detectable signal. The selectivity of such a sensor for a particular metal ion could be tuned by modifying the structure of the ligand to create a binding pocket that preferentially accommodates the target ion.

Furthermore, the principles of molecular recognition, where a host molecule selectively binds to a guest molecule, could be applied. By incorporating this compound into a larger, more complex molecular structure, it could be designed to recognize and bind to specific neutral molecules or ions through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. However, research into these specific applications for this compound is still in its early stages.

Referenced Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Heptanone | 110-43-0 | C₇H₁₄O |

| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ |

| Ethyl 2,4-dioxoheptanoate | 36983-31-0 | C₉H₁₄O₄ |

| Ethyl 2,4-dioxononanoate | 36983-33-2 | C₁₁H₁₈O₄ |

| Ethyl 2,4-dioxovalerate | 615-79-2 | C₇H₁₀O₄ |

| Hydrazine (B178648) | 302-01-2 | H₄N₂ |

| Pyrazolone (derivatives) | Varies | Varies |

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl 2,4 Dioxononanoate

High-Resolution Chromatographic Separations

Chromatography is a fundamental technique for separating components of a mixture. For a compound like Ethyl 2,4-dioxononanoate, high-resolution methods are essential to distinguish it from structurally similar compounds and to potentially separate its tautomeric forms.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, TCD)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, as an ethyl ester, is amenable to GC analysis. The sample is vaporized and injected into the head of a chromatographic column, and separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

A significant challenge in the GC analysis of β-keto esters is the potential for keto-enol tautomerism, which can result in peak broadening or the appearance of multiple peaks corresponding to the different forms. researchgate.net The separation of tautomers by GC is possible if their interconversion is slow relative to the chromatographic timescale. researchgate.net Studies on similar compounds, such as ethyl acetoacetate, have demonstrated that the keto and enol forms can be separated and identified using GC-mass spectrometry, with the enol form typically having a shorter retention time. researchgate.net

Detectors:

Flame Ionization Detector (FID): This is a common detector for the GC analysis of organic compounds. It is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. GC-FID is a robust and widely used method for the quantification of fatty acid ethyl esters in various samples. nih.govscielo.br The high precision and simple sample preparation make this method suitable for routine analyses. nih.gov

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but it is generally less sensitive than the FID. It measures the change in thermal conductivity of the carrier gas caused by the eluting analyte. While less common for trace analysis, it can be employed when a non-destructive detector is required or for analyzing compounds to which the FID does not respond well.

The choice of GC column is critical. Capillary columns with a bonded polyglycol stationary phase are often used for the analysis of fatty acid esters. oup.com

Table 1: Illustrative GC-FID Conditions for Analysis of Ethyl Esters (Based on Analogous Compounds)

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | DB-23 capillary column (30 m x 0.25 mm, 0.25 µm) | EE-EPA and EE-DHA |

| Carrier Gas | Helium at 1.0 mL/min | EE-EPA and EE-DHA |

| Injector Temperature | 250 °C | EE-EPA and EE-DHA |

| Detector Temperature | 270 °C (FID) | EE-EPA and EE-DHA |

| Oven Program | Initial 175 °C for 35 min, ramp 3 °C/min to 230 °C, hold 30 min | EE-EPA and EE-DHA |

Data adapted from a study on fish oils. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array, and Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. It is particularly well-suited for non-volatile or thermally labile compounds. For this compound, reversed-phase (RP) HPLC is a common approach. sielc.com

The keto-enol tautomerism of β-dicarbonyl compounds significantly influences their HPLC separation. The two forms often exhibit different polarities, allowing for their separation under specific chromatographic conditions. oup.com Low-temperature HPLC has been successfully used to separate the tautomers of other cyclic β-diketones. oup.com The solvent composition of the mobile phase plays a crucial role in the equilibrium between the keto and enol forms. researchgate.net

Detectors:

UV-Vis and Diode Array Detectors (DAD): this compound contains carbonyl groups, which are chromophores that absorb ultraviolet (UV) light. This property allows for its detection and quantification using a UV-Vis detector. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum for any point in the chromatogram, aiding in peak identification and purity assessment. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form. researchgate.net

Refractive Index (RI) Detector: An RI detector is a universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes. While less sensitive than UV detectors, it is useful for analytes that lack a strong UV chromophore or when a universal response is needed. scielo.br

A study on the closely related compound Ethyl 2,4-dioxohexanoate demonstrated its analysis using a reversed-phase HPLC method with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com

Table 2: Example RP-HPLC Conditions for a Related β-Dioxo Ester

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Newcrom R1 (Reversed-Phase) | Ethyl 2,4-dioxohexanoate |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Ethyl 2,4-dioxohexanoate |

| Detection | UV-Vis / MS Compatible (with formic acid) | Ethyl 2,4-dioxohexanoate |

Data adapted from SIELC Technologies. sielc.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering high efficiency, fast separations, and reduced use of organic solvents. researchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without generating excessive backpressure. acs.org

SFC is an excellent alternative for challenging separations, including the analysis of isomers and chiral compounds. researchgate.netcore.ac.uk For a compound like this compound, SFC could be particularly advantageous for separating its tautomers or potential stereoisomers. The polarity of the mobile phase can be easily tuned by adding a modifier, such as methanol, to the supercritical CO₂, providing control over retention and selectivity. thieme-connect.com SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its high throughput and "green" nature. researchgate.net

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and selective method for both qualitative and quantitative analysis. When coupled with a separation technique like GC or HPLC, it provides definitive identification of analytes.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

The choice of ionization source is critical for converting the neutral analyte molecules eluting from the chromatograph into gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and thermally labile molecules. It generates ions directly from a solution by creating a fine spray of charged droplets. For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ in positive ion mode. nih.gov In negative ion mode, deprotonated molecules [M-H]⁻ could be formed, which is common for dicarbonyl compounds. beilstein-journals.org ESI-MS has been used to study the reaction mechanisms of β-dicarbonyl compounds. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for a wider range of compounds, including those of medium to low polarity. mdpi.com The eluent from the HPLC is nebulized into a heated chamber where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then ionize the analyte molecules through chemical reactions. APCI is often used for the analysis of ethyl esters and can provide robust and reproducible ionization. dntb.gov.uaresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Complex Matrix Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², adds another dimension of specificity to the analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

This technique is invaluable for two main reasons:

Structural Elucidation: The fragmentation pattern is characteristic of the molecule's structure, providing a chemical fingerprint that can be used for unambiguous identification. Studies of other ethyl esters show characteristic neutral losses that can be used for identification. mdpi.com

Enhanced Selectivity: By monitoring a specific fragmentation (a transition from a precursor ion to a product ion), the chemical noise from a complex matrix can be virtually eliminated. This approach, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and selective quantification of the target analyte even at very low concentrations in complex samples like biological fluids or food extracts. dntb.gov.ua

For this compound, MS/MS would be the definitive method for confirming its presence in a complex mixture, distinguishing it from isomers and other interfering substances.

Quantitative Mass Spectrometry for Trace Level Analysis

Quantitative mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the trace-level analysis of volatile and semi-volatile compounds like this compound. The methodology relies on the ionization of the target molecule and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative identification through characteristic fragmentation patterns and quantitative data by measuring the abundance of specific ions.

For β-keto esters, GC-MS analysis often allows for the separation of keto-enol tautomers, which can exhibit different fragmentation patterns. researchgate.netunlp.edu.ar The electron ionization (EI) mass spectrum of the keto form typically shows fragments arising from the cleavage of the C-C bonds adjacent to the carbonyl groups, while the enol form can display a more prominent molecular ion peak due to its increased stability. unlp.edu.arresearchgate.netpsu.edu

While specific mass spectral data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of homologous β-keto esters like ethyl 2,4-dioxovalerate and ethyl 2,4-dioxohexanoate can provide insight into the expected behavior.

Table 1: Illustrative GC-MS Data for Homologous β-Keto Esters

| Compound Name | Molecular Formula | Key Mass Fragments (m/z) |

|---|---|---|

| Ethyl 2,4-dioxovalerate | C₇H₁₀O₄ | 158 (M+), 115, 88, 43 |

| Ethyl 2,4-dioxohexanoate | C₈H₁₂O₄ | 172 (M+), 129, 101, 57, 43 |

This table is illustrative and based on data for related compounds. Specific fragmentation of this compound may vary.

For trace level analysis, techniques such as selected ion monitoring (SIM) are employed. By focusing the mass spectrometer on specific, characteristic ions of this compound, the signal-to-noise ratio is significantly enhanced, allowing for detection at parts-per-billion (ppb) or even lower concentrations.

Spectroscopic Techniques for In-situ Monitoring and Quantification

Spectroscopic methods are invaluable for real-time, non-destructive analysis, making them ideal for monitoring chemical reactions and quantifying compound concentrations without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as its synthesis via Claisen condensation. libretexts.orgmasterorganicchemistry.com The technique works by measuring the absorption of infrared radiation by the molecule's vibrational modes. researchgate.net

The key functional groups in this compound, the ester and ketone carbonyl groups (C=O), and the C-O bonds of the ester, have distinct and strong absorption bands in the mid-infrared region. During its synthesis, one could monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks. For instance, the formation of the β-dicarbonyl system can be tracked by the emergence of its characteristic C=O stretching vibrations.

Table 2: Typical FTIR Absorption Bands for β-Keto Esters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | 1725 - 1705 |

| Enol C=C | Stretch | 1650 - 1600 |

| Enol O-H | Stretch (intramolecular H-bond) | 3200 - 2500 (broad) |

| C-O (Ester) | Stretch | 1300 - 1000 |

This table provides general ranges. The exact position of the peaks for this compound would need to be determined experimentally.

By monitoring the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be constructed, providing valuable information for process optimization.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratios and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure and studying dynamic equilibria, such as the keto-enol tautomerism inherent in 1,3-dicarbonyl compounds like this compound. acs.orgwalisongo.ac.id The keto and enol forms have distinct sets of NMR signals, and the ratio of their integrated peak areas directly corresponds to their relative concentrations at equilibrium. researchgate.netbiopchem.education

¹H NMR is particularly useful. The methylene (B1212753) protons (CH₂) situated between the two carbonyl groups in the keto tautomer typically appear as a singlet, while the vinylic proton (CH) of the enol form appears at a different chemical shift. Furthermore, the enolic hydroxyl proton (OH) gives a characteristic signal, which can be broad and its position solvent-dependent. nih.gov

For instance, in the related compound, methyl 3,6-dioxononanoate, the methylene protons of the keto form appear as distinct signals. beilstein-journals.org By acquiring NMR spectra at different time points during a reaction, not only can the conversion to product be monitored, but the kinetics of the tautomerization process itself can also be investigated under various conditions (e.g., solvent, temperature). biopchem.education

Table 3: Illustrative ¹H NMR Chemical Shifts for β-Keto Ester Tautomers

| Tautomer | Proton Environment | Illustrative Chemical Shift (δ, ppm) |

|---|---|---|

| Keto | -CO-CH₂ -CO- | 3.4 - 3.6 |

| Keto | -O-CH₂ -CH₃ | ~4.2 (quartet) |

| Keto | -CH₂-CH₃ | ~1.3 (triplet) |

| Enol | =CH - | 5.0 - 5.5 |

| Enol | -OH | 12.0 - 13.0 (variable) |

This table is for illustrative purposes. Actual chemical shifts for this compound are dependent on the solvent and other experimental conditions.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a straightforward and effective method for determining the concentration of compounds that contain chromophores—parts of a molecule that absorb light in the ultraviolet or visible range. bspublications.netupi.edu The dicarbonyl moiety and, more significantly, the conjugated π-system of the enol tautomer of this compound act as chromophores. masterorganicchemistry.comresearchgate.net

The enol form, with its conjugated C=C-C=O system, typically exhibits a strong π→π* transition at a specific wavelength (λmax). masterorganicchemistry.com According to the Beer-Lambert law, the absorbance at this λmax is directly proportional to the concentration of the enol. upi.edu

To determine the total concentration of this compound, a calibration curve must first be constructed. This involves preparing a series of standards of known concentrations and measuring their absorbance. A plot of absorbance versus concentration yields a linear relationship, the slope of which is the molar absorptivity. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is important to note that since the keto-enol equilibrium is solvent-dependent, the calibration standards and the sample must be in the same solvent. upi.edu

Electrochemical and Sensor-Based Detection Principles

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and portable detection of electroactive species like this compound. The principle of detection often relies on the direct oxidation or reduction of the carbonyl functional groups at the surface of a modified electrode. researchgate.net

The development of such a sensor would involve:

Electrode Modification: The surface of a working electrode (e.g., glassy carbon, gold) is modified with materials that enhance sensitivity and selectivity. mdpi.com Nanomaterials like graphene or metal nanoparticles can be used to increase the electrode's surface area and catalytic activity. acs.org

Voltammetric Analysis: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are used to study the electrochemical behavior of the analyte. A peak in the voltammogram at a specific potential indicates the oxidation or reduction of the dicarbonyl groups.

Quantification: The height of this peak current is proportional to the concentration of this compound. A calibration curve can be constructed by plotting the peak current against the concentration of standard solutions to enable quantitative analysis.

While specific sensors for this compound are not widely reported, the principles have been successfully applied to other carbonyl and dicarbonyl compounds. researchgate.netresearchgate.netacs.org For example, sensors have been developed for the detection of 2,4-dinitrophenylhydrazine (B122626) (a reagent used to derivatize carbonyls) and for various phenolic compounds, demonstrating the versatility of the approach. ambeed.com

Method Validation, Quality Control, and Reference Standard Development

For any analytical methodology to be considered reliable, it must undergo rigorous validation. Method validation provides documented evidence that a method is fit for its intended purpose. eurachem.orgsolubilityofthings.com The key parameters for validation of a quantitative method for this compound would include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. metrology-journal.orgdemarcheiso17025.com

Accuracy & Precision: Assessed by analyzing a sample of known concentration (a certified reference material, if available, or a spiked sample) multiple times. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the closeness of repeated measurements to each other.

Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range.

LOD & LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Control (QC) involves the routine use of validated methods and includes the regular analysis of QC samples, such as in-house control materials or certified reference materials (CRMs), to ensure the continued accuracy and precision of the results. iaea.org

Reference Standard Development is a critical component of ensuring measurement traceability. A certified reference material (CRM) for this compound would be a highly pure substance with a well-characterized concentration and associated uncertainty. mdpi.comnih.govresearchgate.net The development of such a standard involves:

Synthesis and purification of the compound to a high degree of purity.

Comprehensive characterization to confirm its identity and structure.

Purity determination using multiple independent methods (e.g., quantitative NMR, mass balance). mdpi.com

Homogeneity and stability testing of the prepared batch. nih.gov

Assignment of a certified value and its uncertainty, often through inter-laboratory comparisons. nih.gov

The availability of a CRM for this compound is essential for validating analytical methods, calibrating instruments, and ensuring the comparability of results across different laboratories. iaea.org

Environmental Transformation and Biotransformation Pathways of Ethyl 2,4 Dioxononanoate

Abiotic Degradation Mechanisms of Ethyl 2,4-dioxononanoate

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For this compound, these include reactions initiated by light, water, and atmospheric oxidants.

The presence of two carbonyl (keto) groups in this compound makes it susceptible to photolytic degradation. Ketones can absorb ultraviolet radiation from sunlight, leading to photochemical reactions like Norrish type cleavage. d-nb.info In the atmosphere, dicarbonyl compounds can be removed through photolysis. copernicus.org Studies on other keto-containing compounds have shown that photodegradation can lead to a significant reduction in molecular weight. d-nb.info For related compounds like the herbicide 2,4-D, photodecomposition is a recognized degradation pathway, resulting in smaller molecules such as 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol. juniperpublishers.com It is therefore anticipated that this compound would undergo similar photolytic processes, particularly in sunlit surface waters and in the atmosphere, leading to the cleavage of its carbon chain.

The ethyl ester group in this compound is a primary site for hydrolytic degradation. Hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid (2,4-dioxononanoic acid) and an alcohol (ethanol). masterorganicchemistry.com This reaction can be catalyzed by acids or bases. chemrxiv.org The kinetics of ester hydrolysis are typically slow but are influenced by several environmental factors. rsc.org In general, the rate of hydrolysis is dependent on temperature, pH, and the molecular structure of the ester. juniperpublishers.comresearchgate.netacs.org

A significant characteristic of β-keto esters like this compound is that their hydrolysis product, the β-keto acid, is often unstable and prone to decarboxylation (loss of CO2) to form a ketone. rsc.orgucc.ie Therefore, the hydrolysis of this compound is expected to be a key step in its environmental degradation, leading to the formation of nonane-2,4-dione and ethanol (B145695).

Table 1: Factors Influencing the Hydrolytic Degradation of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases under acidic or alkaline conditions | The reaction is catalyzed by both H+ and OH- ions. chemrxiv.org |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed faster. researchgate.netacs.org |

| Molecular Structure | Influenced by chain length and branching | The rate of ester hydrolysis can decrease with increasing molecular weight of the alcohol portion. juniperpublishers.com |

| Medium | Dependent on solvent properties | The local environment, such as being in a solution versus a hydrogel network, can affect hydrolysis rates. nih.gov |

Oxidation represents another significant abiotic degradation route for this compound.

Atmospheric Oxidation : In the atmosphere, the primary oxidant is the hydroxyl (OH) radical, which is photochemically produced. nih.govacs.org Dicarbonyl compounds are known to react with OH radicals, initiating their degradation. copernicus.orgacs.org The reaction of OH radicals with the aliphatic nonane (B91170) chain of the molecule would lead to the formation of various smaller, oxygenated products.

Aquatic Oxidation : In aqueous environments, oxidation can be mediated by various chemical oxidants. While ketones are generally resistant to oxidation, strong oxidizing agents can cleave carbon-carbon bonds. libretexts.org Reagents like Oxone (potassium peroxomonosulfate) have been shown to oxidatively cleave β-keto esters in aqueous media. organic-chemistry.orgunimi.it Furthermore, certain metal catalysts can promote the α-hydroxylation of β-keto esters using molecular oxygen, suggesting a potential pathway for oxidation in natural waters containing dissolved metals and oxygen. researchgate.net The Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids, is another possible, though less common, environmental transformation. libretexts.org

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Microbial and Enzymatic Biotransformation

The biodegradation of this compound by microorganisms is a crucial pathway for its removal from soil and water. This process involves a series of enzymatic reactions that break down the molecule into simpler, less harmful substances.

Biodegradation of esters is a common process in the environment. nih.govmdpi.com The rate and pathway depend significantly on the presence or absence of oxygen.

Aerobic Biodegradation : In the presence of oxygen, biodegradation is generally rapid and efficient. mdpi.comenviro.wiki For an aliphatic ester like this compound, the process likely begins with the enzymatic hydrolysis of the ester bond by hydrolases such as esterases and lipases, which are ubiquitous in microorganisms. ucc.ie This initial step releases ethanol and 2,4-dioxononanoic acid. The long aliphatic chain (nonanoyl group) is then likely metabolized via β-oxidation, a common pathway for fatty acid degradation, where two-carbon units are sequentially cleaved to produce acetyl-CoA. mdpi.comresearchgate.net